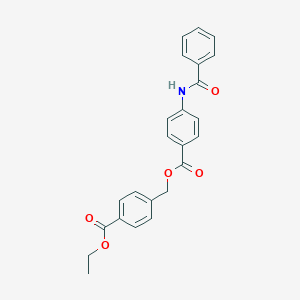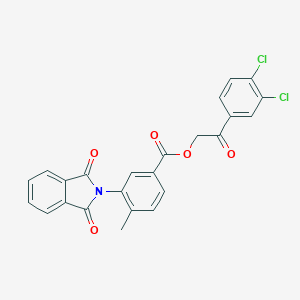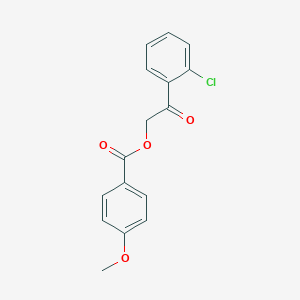![molecular formula C17H22N2O5S2 B216046 N-[4-(butylsulfamoyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B216046.png)
N-[4-(butylsulfamoyl)phenyl]-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(butylsulfamoyl)phenyl]-4-methoxybenzenesulfonamide, also known as NSC 39824, is a sulfonamide compound that has been widely studied for its potential therapeutic applications in various diseases. This compound has been synthesized using different methods and has been extensively researched to understand its mechanism of action, biochemical and physiological effects, and future directions for its use in scientific research.
Mécanisme D'action
N-[4-(butylsulfamoyl)phenyl]-4-methoxybenzenesulfonamide 39824 exerts its effects on cells by inhibiting the activity of carbonic anhydrase enzymes, which are involved in various physiological processes, including acid-base balance, respiration, and bone resorption. This inhibition leads to a decrease in the production of bicarbonate ions, which are essential for the growth and survival of cancer cells. N-[4-(butylsulfamoyl)phenyl]-4-methoxybenzenesulfonamide 39824 also inhibits the activity of certain enzymes involved in inflammation and autoimmune disorders, leading to a decrease in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
N-[4-(butylsulfamoyl)phenyl]-4-methoxybenzenesulfonamide 39824 has been shown to have various biochemical and physiological effects, including inhibition of carbonic anhydrase enzymes, induction of apoptosis in cancer cells, and inhibition of inflammatory cytokines. It has also been shown to have an effect on bone resorption and respiration.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(butylsulfamoyl)phenyl]-4-methoxybenzenesulfonamide 39824 has several advantages as a research tool, including its ability to inhibit carbonic anhydrase enzymes and induce apoptosis in cancer cells. However, it also has limitations, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the use of N-[4-(butylsulfamoyl)phenyl]-4-methoxybenzenesulfonamide 39824 in scientific research, including its potential use as a therapeutic agent for cancer, inflammation, and autoimmune disorders. Further studies are needed to understand its mechanism of action, optimize its synthesis, and evaluate its efficacy and safety in preclinical and clinical trials. Additionally, N-[4-(butylsulfamoyl)phenyl]-4-methoxybenzenesulfonamide 39824 could be used as a lead compound for the development of new drugs with improved properties.
Méthodes De Synthèse
N-[4-(butylsulfamoyl)phenyl]-4-methoxybenzenesulfonamide 39824 can be synthesized using various methods, including the reaction of 4-methoxybenzenesulfonyl chloride with butylamine and then reacting the product with 4-aminophenylsulfonamide. Another method involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-aminophenylsulfonamide followed by the reaction of the product with butylamine. These methods have been optimized to produce high yields of N-[4-(butylsulfamoyl)phenyl]-4-methoxybenzenesulfonamide 39824.
Applications De Recherche Scientifique
N-[4-(butylsulfamoyl)phenyl]-4-methoxybenzenesulfonamide 39824 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Studies have shown that N-[4-(butylsulfamoyl)phenyl]-4-methoxybenzenesulfonamide 39824 has anticancer properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the activity of certain enzymes that are involved in inflammation and autoimmune disorders.
Propriétés
Nom du produit |
N-[4-(butylsulfamoyl)phenyl]-4-methoxybenzenesulfonamide |
|---|---|
Formule moléculaire |
C17H22N2O5S2 |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
N-butyl-4-[(4-methoxyphenyl)sulfonylamino]benzenesulfonamide |
InChI |
InChI=1S/C17H22N2O5S2/c1-3-4-13-18-25(20,21)16-9-5-14(6-10-16)19-26(22,23)17-11-7-15(24-2)8-12-17/h5-12,18-19H,3-4,13H2,1-2H3 |
Clé InChI |
XDERCQGCQNTCPH-UHFFFAOYSA-N |
SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC |
SMILES canonique |
CCCCNS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-allyl-2-[(3-chloro-2-butenyl)sulfanyl]-6-iodo-4(3H)-quinazolinone](/img/structure/B215967.png)
![6-isopropyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B215969.png)
![6-[4-(diethylamino)phenyl]-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B215971.png)
![6-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B215973.png)
![6-(2-amino-4,5-dimethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B215974.png)
![6-Amino-3-(4-bromophenyl)-4-(3-cyclohexen-1-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215982.png)
![6-amino-3-(4-bromophenyl)-4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215986.png)
![6-Amino-3-(4-bromophenyl)-4-{5-nitro-2-furyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215987.png)
![6-Amino-3-(4-bromophenyl)-4-(5-methyl-2-furyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215988.png)
![6-Amino-3-(4-bromophenyl)-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215989.png)
![6-Amino-3-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215991.png)